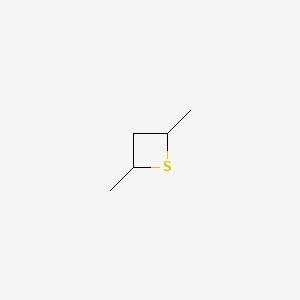
2,4-Dimethylthietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylthietane is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀S. It is a member of the thietane family, which are four-membered ring compounds containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthietane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethyl-1,3-butadiene with sulfur dichloride (SCl₂) under controlled conditions. This reaction proceeds through a cycloaddition mechanism, forming the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Substitution: The methyl groups on the thietane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated sulfur-containing compounds.
Substitution: Various substituted thietanes depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dimethylthietane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylthietane involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylthietane
- 2-Ethylthietane
- 2-Propylthietane
Uniqueness
2,4-Dimethylthietane is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
43044-24-2 |
|---|---|
Formule moléculaire |
C5H10S |
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
2,4-dimethylthietane |
InChI |
InChI=1S/C5H10S/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 |
Clé InChI |
PCMVFKBBCXWSNV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
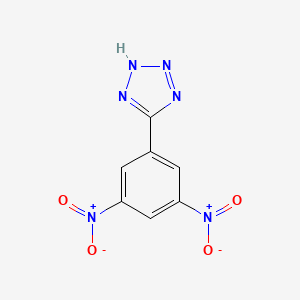
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
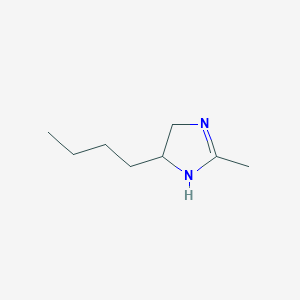
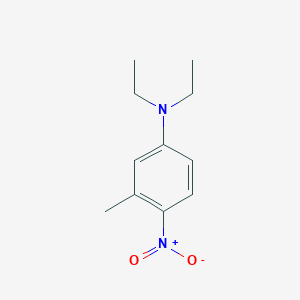
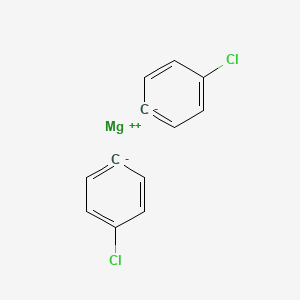
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
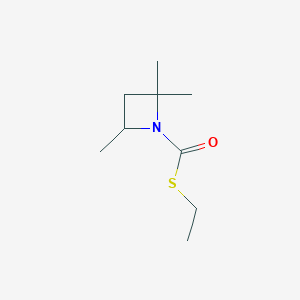
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
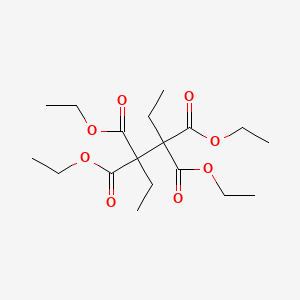

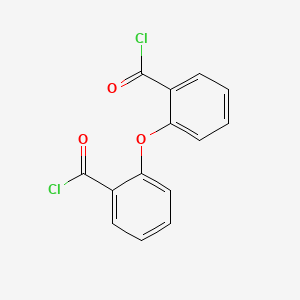
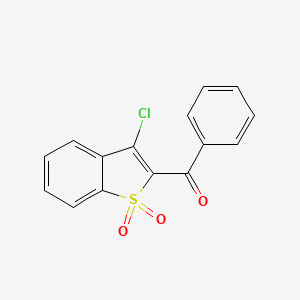
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
